molecular formula C19H16N6O5S B2613685 N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888413-95-4

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2613685
CAS No.: 888413-95-4
M. Wt: 440.43
InChI Key: LXKXWQCHHWFUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a pyrimidinone-based benzamide derivative characterized by a complex heterocyclic scaffold. Its structure includes a 4-nitrophenyl group, a thioether linkage, and a benzamide moiety, which collectively contribute to its electronic and steric properties.

Properties

CAS No.

888413-95-4

Molecular Formula

C19H16N6O5S

Molecular Weight

440.43

IUPAC Name

N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide

InChI

InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-4-2-1-3-5-11)18(28)24-19(23-16)31-10-14(26)21-12-6-8-13(9-7-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28)

InChI Key

LXKXWQCHHWFUTH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of an aromatic compound using a mixture of concentrated nitric and sulfuric acids.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated precursor under basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties .

2. Biology:
Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that certain derivatives possess antimicrobial effects against various pathogens. For instance, in vitro tests demonstrated efficacy against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity: The compound has been evaluated for its antifungal properties, showing potential effectiveness against common fungal strains.

3. Medicine:
The therapeutic potential of this compound is under investigation for various diseases:

  • Cancer Treatment: Preliminary studies suggest that the compound may induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is linked to its ability to modulate specific signaling pathways associated with cell survival and death .
  • Drug Development: Ongoing research aims to explore its role as a lead compound for developing new therapeutic agents targeting specific diseases.

4. Industry:
In industrial applications, this compound is utilized in the production of dyes and pharmaceuticals due to its reactive functional groups that facilitate further chemical transformations .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Properties

In another investigation focused on cancer treatment, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Thioether vs. sulfonamide : The thioether linkage in the target compound may confer greater metabolic stability compared to sulfonamide-containing analogs (e.g., VII, IX) .
  • Steric effects : Bulky substituents (e.g., hexylthio in VII ) reduce synthetic yields, whereas compact groups (e.g., benzamide in Compound 4 ) favor higher yields.

Physicochemical Properties

  • Melting points: Analogs like 2d (227.6–228.6 °C ) and 2e (217.1–217.3 °C ) suggest that nitro and methoxy substituents increase thermal stability compared to non-aromatic derivatives.
  • Hydrogen bonding: The target compound’s amino and carbonyl groups likely participate in intramolecular hydrogen bonding, similar to the interactions observed in pyrimidine derivatives (e.g., ).

Biological Activity

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrimidine ring
  • A benzamide moiety
  • A nitrophenyl group

The molecular formula is C17H14N6O6S, with a molecular weight of approximately 440.4 g/mol. Its intricate structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated for its potential as an antibacterial and antifungal agent.

  • Antibacterial Activity :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest that the mechanism of action may involve the inhibition of specific enzymes or disruption of cellular pathways, leading to bacterial cell death .
    • A comparative analysis of various derivatives indicated that modifications to the nitrophenyl group significantly enhance antibacterial potency .
  • Antifungal Activity :
    • Preliminary findings suggest antifungal properties, particularly against strains like Candida albicans and Aspergillus niger. The presence of the nitrophenyl group appears to contribute to this activity by affecting fungal cell membrane integrity .

The biological activity of this compound is believed to stem from its ability to interact with critical biological molecules. The nitrophenyl moiety can modulate enzyme functions or receptor activities, potentially inhibiting pathways related to microbial growth and survival.

Summary Table of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntibacterialStaphylococcus aureus, Escherichia coliInhibition of growth (MIC values between 32–50 µg/mL)
AntifungalCandida albicans, Aspergillus nigerSignificant reduction in viability (MIC values around 40 µg/mL)

Study 1: Antimicrobial Screening

In a systematic evaluation of various derivatives of this compound, researchers found that certain modifications led to enhanced antibacterial efficacy against E. coli and S. aureus. The study highlighted the importance of structural variations in optimizing biological activity .

Study 2: Mechanistic Insights

A detailed mechanistic study focused on the interaction between the compound and bacterial enzymes revealed that it inhibits key metabolic pathways essential for bacterial survival. This was evidenced by enzyme assays that demonstrated reduced activity in the presence of the compound, suggesting a competitive inhibition mechanism.

Q & A

Q. Q1. What are the key synthetic steps for preparing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

  • Thioether formation : Coupling a pyrimidinone core with a 2-((4-nitrophenyl)amino)-2-oxoethylthiol group via nucleophilic substitution.
  • Benzamide coupling : Reacting the intermediate with benzoyl chloride derivatives under Schotten-Baumann conditions .

    Characterization includes 1H/13C NMR (e.g., δ 7.27–7.15 ppm for aromatic protons ), IR (C=O stretches at ~1650–1750 cm⁻¹ ), and ESI-MS for molecular ion confirmation .

Q. Q2. Which spectroscopic methods are critical for confirming the compound’s purity and structure?

  • 1H NMR at 400 MHz : Resolves aromatic and amide protons; deuterated chloroform or DMSO is typically used .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .

Advanced Synthesis and Optimization

Q. Q3. How can flow chemistry improve the reproducibility of critical coupling reactions?

Flow reactors enable precise control of reaction parameters (e.g., residence time, temperature) for the benzamide coupling step. For example, Omura-Sharma-Swern oxidation protocols (used in analogous syntheses) reduce side reactions and enhance yield scalability .

Q. Q4. What strategies resolve low yields in the thioether formation step?

  • Catalytic base optimization : Use DBU instead of K₂CO₃ to enhance nucleophilicity of the thiol group.
  • Solvent screening : DMF or THF improves solubility of the pyrimidinone intermediate .

Structural Analysis and Crystallography

Q. Q5. How is X-ray crystallography applied to resolve ambiguities in the compound’s conformation?

Single-crystal X-ray diffraction with SHELXL refinement (via SHELX programs) resolves bond angles and torsional strain. For example, the dihedral angle between the benzamide and pyrimidinone rings is critical for assessing planarity .

Q. Q6. How are disordered solvent molecules in the crystal lattice addressed during refinement?

  • SQUEEZE (in PLATON) removes electron density contributions from disordered solvents.
  • ISOR restraints in SHELXL mitigate thermal motion artifacts .

Biological Activity and Assay Design

Q. Q7. What in vitro assays are suitable for evaluating antimicrobial activity?

  • MIC determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
  • Time-kill assays : Monitor bactericidal effects at 2× MIC over 24 hours .

Q. Q8. How are cytotoxicity profiles assessed to prioritize lead compounds?

  • MTT assay : Test against HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity).
  • Selectivity Index (SI) : Ratio of IC₅₀ (cytotoxicity) to MIC (antimicrobial activity) .

Data Interpretation and Reproducibility

Q. Q9. How to address discrepancies in biological activity between batches?

  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed amide groups).
  • Chelation testing : Assess metal contamination via ICP-MS, which may inhibit enzyme targets .

Q. Q10. What statistical methods validate assay reproducibility?

  • Design of Experiments (DoE) : Optimize reaction conditions via response surface methodology.
  • ANOVA : Compare triplicate data to confirm significance (p < 0.05) .

Computational and Mechanistic Studies

Q. Q11. How is molecular docking used to predict target binding?

  • Autodock Vina : Dock the compound into the active site of E. coli DNA gyrase (PDB: 1KZN).
  • MM/GBSA : Calculate binding free energy; ΔG < -8 kcal/mol suggests strong inhibition .

Q. Q12. What QSAR models guide structural optimization?

  • Hammett constants : Correlate electron-withdrawing groups (e.g., nitro) with enhanced activity.
  • CoMFA : 3D contour maps highlight steric and electrostatic requirements .

Safety and Handling

Q. Q13. What PPE is required for safe handling of this compound?

  • Gloves : Nitrile, resistant to DMSO and DMF.
  • Ventilation : Use fume hoods during synthesis; monitor airborne particulates via NIOSH Method 0500 .

Q. Q14. How are acute toxicity risks assessed preemptively?

  • ProTox-II : Predicts LD₅₀ and organ toxicity (e.g., hepatotoxicity) based on structural alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.